molecular formula C7H5N3O2 B063782 Imidazo[1,2-b]pyridazine-2-carboxylic acid CAS No. 160911-42-2

Imidazo[1,2-b]pyridazine-2-carboxylic acid

Cat. No. B063782
CAS RN: 160911-42-2
M. Wt: 163.13 g/mol
InChI Key: ONVUCPOYNIOJFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-b]pyridazine-2-carboxylic acid is a type of heterocyclic compound . It is considered a crucial target product and key intermediate in various chemical reactions .


Synthesis Analysis

The synthesis of Imidazo[1,2-b]pyridazine-2-carboxylic acid involves several protocols. These include metal-free direct synthesis, which has been highlighted as an effective method in the past decade . The synthesis process is also assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Molecular Structure Analysis

The molecular structure of Imidazo[1,2-b]pyridazine-2-carboxylic acid is characterized by unique physicochemical properties. It has a weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .


Chemical Reactions Analysis

Imidazo[1,2-b]pyridazine-2-carboxylic acid is involved in a broad spectrum of chemical reactions. It plays a significant role in transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Physical And Chemical Properties Analysis

Imidazo[1,2-b]pyridazine-2-carboxylic acid has a molecular weight of 163.14 . It is characterized by unique physicochemical properties, including weak basicity, a high dipole moment, and robust, dual hydrogen-bonding capacity .

Scientific Research Applications

Treatment of Autoimmune Diseases

Imidazo[1,2-b]pyridazine-2-carboxylic acid derivatives have been found to inhibit IL-17A, a major pathological cytokine secreted from Th17 cells . This cytokine plays a key role in chronic inflammation and is a major driver of tissue damage . Therefore, these compounds can be used in the treatment of autoimmune diseases like psoriasis, rheumatoid arthritis, and multiple sclerosis .

Psoriasis Treatment

The critical importance of the IL-23/IL-17 axis to the pathogenesis of psoriatic disease has resulted in many new biological treatments targeting these cytokines . Imidazo[1,2-b]pyridazine-2-carboxylic acid derivatives, as IL-17A inhibitors, can dramatically improve skin and joint symptoms in patients with moderate-to-severe psoriasis .

Rheumatoid Arthritis Treatment

Rheumatoid arthritis is another autoimmune disease where the IL-23/IL-17 axis plays a crucial role . Imidazo[1,2-b]pyridazine-2-carboxylic acid derivatives can be used to treat this condition by inhibiting IL-17A .

Multiple Sclerosis Treatment

Multiple sclerosis is a chronic disease that affects the central nervous system. The IL-23/IL-17 axis is also involved in the pathogenesis of this disease . Therefore, Imidazo[1,2-b]pyridazine-2-carboxylic acid derivatives can be used as a treatment option .

Inflammation Treatment

IL-17A is a pro-inflammatory cytokine that plays a key role in normal immune and inflammatory responses to pathogens . Therefore, Imidazo[1,2-b]pyridazine-2-carboxylic acid derivatives, as IL-17A inhibitors, can be used in the treatment of various inflammatory conditions .

Future Directions

Imidazo[1,2-b]pyridazine-2-carboxylic acid and its derivatives have been attracting substantial interest due to their potential pharmaceutical applications . The recent advances in the synthesis of this compound from various substrates provide new initiatives for chemists .

properties

IUPAC Name

imidazo[1,2-b]pyridazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-4-10-6(9-5)2-1-3-8-10/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVUCPOYNIOJFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442002
Record name Imidazo[1,2-b]pyridazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

160911-42-2
Record name Imidazo[1,2-b]pyridazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo[1,2-b]pyridazine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Imidazo[1,2-b]pyridazine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Imidazo[1,2-b]pyridazine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Imidazo[1,2-b]pyridazine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Imidazo[1,2-b]pyridazine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Imidazo[1,2-b]pyridazine-2-carboxylic acid

Q & A

Q1: What is the main structural modification explored in the synthesis of novel compounds based on Imidazo[1,2-b]pyridazine-2-carboxylic acid?

A1: Researchers focused on introducing a thiazolidin moiety into the Imidazo[1,2-b]pyridazine-2-carboxylic acid structure. [] This modification aimed to incorporate three active pharmacophores within a single molecular framework, potentially leading to enhanced biological activity. The synthesis involved using Imidazo[1,2-b]pyridazine-2-carboxylic acid as a starting compound and utilizing various intermediates like Imidazo[1,2-b]pyridazine-2-carbonyl chloride, Imidazo[1,2-b]pyridazine-2-carboxylic acid hydrazide, and Imidazo[1,2-b]pyridazine-2-carboxylic acid benzylidene-hydrazide. []

Q2: What biological activities have been investigated for Imidazo[1,2-b]pyridazine-2-carboxylic acid derivatives?

A2: A series of Imidazo[1,2-b]pyridazine-2-carboxylic acids, esters, and amides were synthesized and evaluated for their anti-inflammatory, analgesic, and ulcerogenic activities. [] The researchers studied the compounds' inhibitory effects on carrageenan-induced edema in rat paws and acetic acid-induced writhes in mice to assess their anti-inflammatory and analgesic properties. [] Additionally, the ulcerogenic potential of these derivatives was examined in the rat gastric mucosa. [] This research aimed to understand the structure-activity relationship within this class of compounds, comparing their pharmacological activities with previously studied Imidazo[1,2-b]pyridazine analogs. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.